molecular formula C19H21NO B1613891 2-Methyl-2'-pyrrolidinomethyl benzophenone CAS No. 898774-02-2

2-Methyl-2'-pyrrolidinomethyl benzophenone

Cat. No.: B1613891
CAS No.: 898774-02-2
M. Wt: 279.4 g/mol
InChI Key: OFIXJMOLZYKWTO-UHFFFAOYSA-N
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Description

2-Methyl-2’-pyrrolidinomethyl benzophenone is an organic compound with the molecular formula C19H21NO. It is a derivative of benzophenone, where the phenyl groups are substituted with a pyrrolidinomethyl group and a methyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2’-pyrrolidinomethyl benzophenone typically involves the reaction of 2-methylbenzophenone with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Common solvents used are ethanol or methanol.

    Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid.

    Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.

    Time: The reaction time can vary from a few hours to overnight, depending on the desired yield and purity.

Industrial Production Methods

In an industrial setting, the production of 2-Methyl-2’-pyrrolidinomethyl benzophenone may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to achieve high efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2’-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidinomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-Methyl-2’-pyrrolidinomethyl benzophenone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-2’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets. The pyrrolidinomethyl group enhances its binding affinity to certain enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its interaction with proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    Benzophenone: The parent compound, which lacks the pyrrolidinomethyl and methyl groups.

    2-Methylbenzophenone: Similar structure but without the pyrrolidinomethyl group.

    2-Pyrrolidinomethylbenzophenone: Lacks the methyl group on the benzene ring.

Uniqueness

2-Methyl-2’-pyrrolidinomethyl benzophenone is unique due to the presence of both the pyrrolidinomethyl and methyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(2-methylphenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c1-15-8-2-4-10-17(15)19(21)18-11-5-3-9-16(18)14-20-12-6-7-13-20/h2-5,8-11H,6-7,12-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFIXJMOLZYKWTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20643630
Record name (2-Methylphenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898774-02-2
Record name Methanone, (2-methylphenyl)[2-(1-pyrrolidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898774-02-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Methylphenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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